![molecular formula C11H11N5O2 B7530044 N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7530044.png)
N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide, also known as NCP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide involves the inhibition of various enzymes and pathways involved in inflammation, oxidative stress, and cancer progression. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide also exhibits antioxidant activity by scavenging free radicals and preventing oxidative damage to cells. Additionally, N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide has been found to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are implicated in the development of various diseases. N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis. Additionally, N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide has been found to improve glucose tolerance and insulin sensitivity, which are important factors in the development of diabetes.
Advantages and Limitations for Lab Experiments
N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, it also has some limitations, including its low solubility in water and limited bioavailability.
Future Directions
There are several future directions for the research on N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide. One potential direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Another direction is to explore its mechanism of action in more detail and identify its molecular targets. Additionally, future research could focus on improving the bioavailability and pharmacokinetics of N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide to enhance its therapeutic potential.
Conclusion:
In conclusion, N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide is a chemical compound that has attracted significant attention in the field of scientific research due to its potential applications in various fields. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising drug candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and enhance its therapeutic potential.
Synthesis Methods
The synthesis of N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide involves the reaction between 3-aminobenzoic acid and pyrazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization to obtain pure N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide.
Scientific Research Applications
N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide has also been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c12-11(18)15-8-3-1-2-7(6-8)14-10(17)9-4-5-13-16-9/h1-6H,(H,13,16)(H,14,17)(H3,12,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXLZLWLLREYGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)N)NC(=O)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

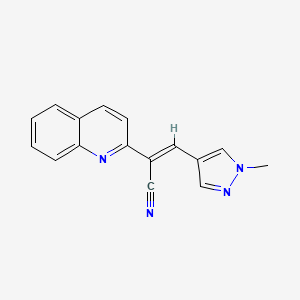
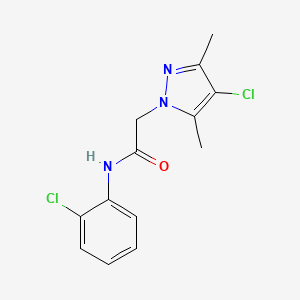
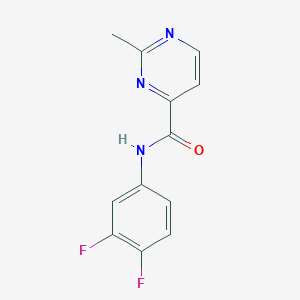
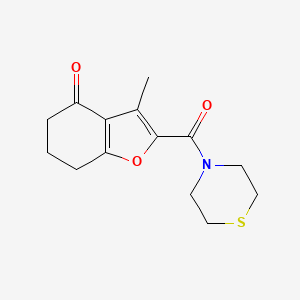
![1-[[3-(Methoxymethyl)phenyl]methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7530011.png)
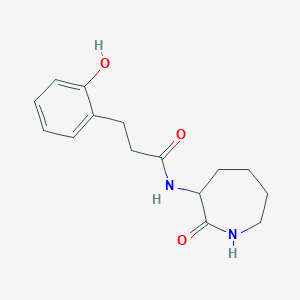
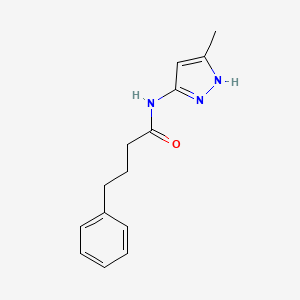
![N-(1,4-dioxaspiro[4.5]decan-8-yl)thiophene-3-carboxamide](/img/structure/B7530032.png)
![4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B7530034.png)
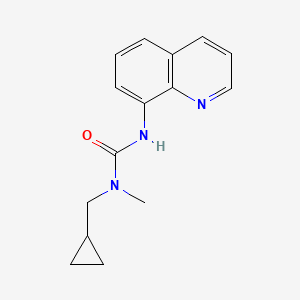
![5-(4-Fluorophenyl)-2-[(1-methylimidazol-2-yl)methylsulfanyl]-1,3-oxazole](/img/structure/B7530051.png)
![1-Cyclopropyl-3-(1,4-dioxaspiro[4.5]decan-8-yl)urea](/img/structure/B7530057.png)
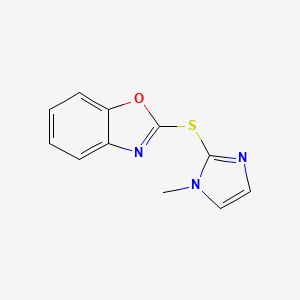
![2-methyl-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]furan-3-carboxamide](/img/structure/B7530061.png)